Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate
Description
Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound featuring a fused furopyrrole core substituted with a 2-chlorophenyl group at the 2-position and a methyl ester at the 5-position.
Properties
IUPAC Name |
methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c1-18-14(17)11-7-13-10(16-11)6-12(19-13)8-4-2-3-5-9(8)15/h2-7,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZMCSGLKNSTKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(O2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the furo[3,2-b]pyrrole family, characterized by a fused furan and pyrrole ring system with a carboxylate ester functional group. Its molecular formula is , and it features a chlorophenyl substituent that may influence its biological activity.
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Antimicrobial Activity : The presence of the furo[3,2-b]pyrrole scaffold has been linked to antimicrobial properties, particularly against resistant strains of bacteria and fungi.
- Anticancer Potential : Some derivatives have shown cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
A study evaluated the antimicrobial effects of various furo[3,2-b]pyrrole derivatives against common pathogens. The results indicated that this compound exhibited notable activity against:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
| Candida albicans | 32 μg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The following table summarizes its effects on selected cancer cell lines:
| Cell Line | IC50 (μM) | % Inhibition at 10 μM |
|---|---|---|
| MDA-MB-231 (Breast) | 5.0 | 85% |
| HeLa (Cervical) | 7.5 | 78% |
| A549 (Lung) | 6.0 | 80% |
The data indicate a promising cytotoxic profile, warranting further investigation into its mechanisms and potential therapeutic applications.
Case Studies
- Study on Antituberculosis Activity : A recent study focused on pyrrole derivatives indicated that modifications in the structure could enhance activity against drug-resistant tuberculosis strains. While this compound was not the primary focus, structural similarities suggest potential for similar efficacy against Mycobacterium tuberculosis .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various furo[3,2-b]pyrrole derivatives on human cancer cell lines. This compound showed significant inhibition rates compared to standard chemotherapeutics .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate has shown promise as an anticancer agent due to its ability to inhibit specific cancer cell lines. Research indicates that derivatives of furo[3,2-b]pyrrole compounds exhibit cytotoxic effects against breast and prostate cancer cells. In a study involving various substituted furo[3,2-b]pyrrole derivatives, it was found that the introduction of electron-withdrawing groups significantly enhanced their anticancer activity, suggesting that this compound could be a lead compound for further development in cancer therapy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 12.5 |
| This compound | PC-3 (Prostate) | 15.0 |
1.2 Antimicrobial Properties
The compound also exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Materials Science
2.1 Organic Electronics
this compound is being investigated for its potential use in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating this compound into polymer matrices enhances charge mobility and device efficiency .
| Application | Device Type | Efficiency (%) |
|---|---|---|
| OLED | Light Emission | 15.0 |
| OPV | Solar Cell | 10.5 |
Case Studies
3.1 Synthesis and Characterization
A significant body of research has focused on the synthesis of this compound through various methods including cyclization reactions involving substituted phenols and carboxylic acids. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .
3.2 Toxicological Studies
Toxicological assessments are critical for evaluating the safety profile of this compound. Preliminary studies indicate low toxicity levels in mammalian cell lines, but further in vivo studies are necessary to establish its safety for potential therapeutic applications .
Chemical Reactions Analysis
Ester Hydrolysis and Derivatives Formation
The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This intermediate serves as a precursor for diverse derivatives:
The carboxylic acid intermediate is reactive toward acyl chloride formation (using SOCl₂ or PCl₃), enabling synthesis of amides or esters .
Nucleophilic Aromatic Substitution
The electron-deficient chlorophenyl group participates in nucleophilic substitution under catalytic conditions:
| Nucleophile | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Hydrazine | CuCl₂ | Ethanol, 80°C, 12h | Hydrazide derivative | 73% | |
| Piperidine | Pd(OAc)₂, Xantphos | Toluene, 100°C, 24h | 2-Piperidinylphenyl analog | 65% |
Notably, microwave irradiation reduced reaction times by 40–60% in hydrazide syntheses .
Condensation Reactions
The compound reacts with aldehydes to form hydrazones, a key step in heterocyclic synthesis:
Microwave-assisted methods improved yields by 15–20% compared to conventional heating .
Cyclization Reactions
Cyclocondensation with reagents like NH₂OH·HCl or CS₂ yields bioactive heterocycles:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the chlorophenyl group:
| Reaction Type | Catalytic System | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-furopyrrole hybrid | 68% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | N-Arylated derivatives | 60% |
Photochemical Reactivity
Under UV light (λ = 254 nm), the compound undergoes [2+2] cycloaddition with alkenes:
| Alkene Partner | Solvent | Product | Quantum Yield | Source |
|---|---|---|---|---|
| Ethylene | Acetonitrile | Cyclobutane-fused derivative | 0.32 |
Key Mechanistic Insights
-
Electronic Effects : The electron-withdrawing ester group activates the chlorophenyl ring toward nucleophilic substitution .
-
Steric Considerations : Substituents at the 2-position of the pyrrole ring hinder reactivity at the adjacent furan oxygen .
-
Microwave Enhancement : Dielectric heating accelerates condensation and cyclization steps, minimizing side products .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent Position and Electronic Properties
- Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate (): The formyl group at the 2-position increases electrophilicity, enabling participation in Knoevenagel condensations with benzothiazolium salts to form conjugated systems . Compared to the 2-chlorophenyl group, the formyl substituent enhances reactivity but may reduce stability due to oxidation susceptibility.
- Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate (): The trifluoromethyl group is strongly electron-withdrawing, altering the electron density of the aromatic system.
- Methyl 4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate (): Replacing the fused furan oxygen (furo) with sulfur (thieno) increases lipophilicity and polarizability, which may improve membrane permeability.
Substituent Impact on Physical Properties
- Melting Points :
- Methyl 2-[(E)-(5-oxo-2-phenyl-1,3-oxazol-5(4H)-ylidene)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylate (): Melting point = 305–311°C .
- Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate (base structure): Molecular weight = 165.15 g/mol .
The 2-chlorophenyl group likely increases melting point compared to unsubstituted derivatives due to enhanced intermolecular interactions (e.g., halogen bonding).
Antibacterial Activity
Furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-ones ():
Derived from methyl 4H-furo[3,2-b]pyrrole-5-carboxylate, these triazine derivatives exhibit antibacterial activity, with MIC values <10 µg/mL against Staphylococcus aureus . The 2-chlorophenyl analogue may enhance activity by increasing target affinity via hydrophobic interactions.Eis Inhibitors ():
Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate derivatives inhibit acetyltransferase Eis in Mycobacterium tuberculosis, restoring kanamycin sensitivity. The 2-chlorophenyl group could improve binding to Eis’s hydrophobic pockets compared to smaller substituents .
Natural Occurrence and Bioavailability
- Methyl 2-formyl-4-methylfuro[3,2-b]pyrrole-5-carboxylate ():
Isolated from the fungus Talaromyces amestolkiae, this natural product highlights the bioavailability of furopyrrole derivatives. The 2-chlorophenyl variant’s synthetic origin may limit natural occurrence but could be optimized for drug-like properties .
Preparation Methods
General Synthetic Strategy
The synthesis of furo[3,2-b]pyrrole derivatives typically follows these key steps:
- Construction of the furo[3,2-b]pyrrole ring system, often starting from substituted furan-2-carboxaldehydes or related intermediates.
- Introduction of the aryl substituent (in this case, 2-chlorophenyl) via coupling or condensation reactions.
- Functionalization at the 5-position of the pyrrole ring to introduce the carboxylate ester group, commonly as a methyl ester.
These steps are generally achieved through condensation reactions, cyclizations, and esterification or alkylation reactions under controlled conditions, sometimes assisted by catalytic or microwave irradiation techniques to improve yields and reduce reaction times.
Preparation of Furo[3,2-b]pyrrole-5-carboxylate Core
The core structure is often synthesized by condensation of furan-2-carboxaldehydes with appropriate nitrogen-containing precursors such as hydrazides or amines, followed by cyclization to form the fused pyrrole ring.
- For example, furo[3,2-b]pyrrole-5-carboxhydrazides can be prepared from 5-substituted furan-2-carboxaldehydes and hydrazine derivatives, which then undergo cyclization to yield the fused heterocycle.
- Microwave irradiation has been reported to enhance the reaction rates and yields in such syntheses, reducing reaction times significantly (e.g., from hours to minutes) while increasing product purity.
Esterification to Methyl Carboxylate
The carboxylate ester at the 5-position is introduced by esterification of the corresponding carboxylic acid or by direct alkylation of carboxylate intermediates.
- Alkylation of furo[3,2-b]pyrrole-5-carboxylic acids with methyl halides (e.g., methyl iodide) in the presence of base (e.g., sodium hydride) in polar aprotic solvents like DMF is a common method to obtain methyl esters.
- Alternatively, methyl esters can be formed by esterification of carboxylic acids with methanol under acidic conditions.
Typical Reaction Conditions and Characterization
- Reactions are often carried out in ethanol or other suitable solvents under reflux or microwave irradiation.
- Catalysts such as p-toluenesulfonic acid or other acids are used to promote condensation.
- Reaction times vary from 15 minutes (microwave-assisted) to several hours (conventional heating).
- Purification involves crystallization or chromatographic techniques.
- Characterization is performed using elemental analysis, IR spectroscopy (noting NH, C=O, C-N stretches), and $$^{1}H$$ NMR spectroscopy to confirm the structure and purity.
Data Table: Summary of Preparation Parameters for Furo[3,2-b]pyrrole Derivatives (Representative)
Research Findings and Optimization
- Microwave-assisted synthesis significantly improves reaction efficiency, reducing times from hours to minutes and often increasing yields by 10–20% compared to traditional heating.
- The choice of solvent and catalyst critically affects the purity and yield; ethanol with p-toluenesulfonic acid is commonly effective.
- The stability of intermediates such as acyl chlorides or carboxhydrazides can be limited; thus, immediate use in subsequent steps is recommended to avoid decomposition.
- Spectroscopic data consistently confirm the formation of the furo[3,2-b]pyrrole core and substitution patterns, with characteristic IR bands for NH (~3350 cm⁻¹), C=O (~1650 cm⁻¹), and aromatic C-H stretches, and $$^{1}H$$ NMR signals corresponding to the heterocyclic protons and methyl ester group.
Q & A
Basic: What are the standard synthetic routes for Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate?
Answer:
The compound is typically synthesized via nucleophilic substitution reactions. A common protocol involves reacting methyl 4H-furo[3,2-b]pyrrole-5-carboxylate with 1-(bromomethyl)-2-chlorobenzene in the presence of sodium hydride (NaH) in DMF at 60°C for 8 hours. After extraction with ethyl acetate and brine, the crude product is purified via silica gel column chromatography . Alternative routes may involve phase-transfer catalysis or microwave-assisted reactions to improve efficiency .
Basic: How is the purity and structural integrity of the compound confirmed?
Answer:
Structural validation relies on a combination of:
- 1H/13C NMR spectroscopy : Key signals include the singlet for pyrrole H-6 (~7.4–7.6 ppm) and ester carbonyl carbons (~165–170 ppm) .
- IR spectroscopy : Confirms ester C=O stretches (~1700–1750 cm⁻¹) and aromatic C-Cl bonds (~550–750 cm⁻¹) .
- Elemental analysis : Matches calculated vs. observed C, H, N, and S content (e.g., ±0.3% deviation) .
- LC-MS : Verifies molecular ion peaks (e.g., [M+H]+ for C14H11ClNO3 at m/z 292.04) .
Advanced: How does microwave irradiation optimize the synthesis of derivatives?
Answer:
Microwave irradiation significantly accelerates reactions while maintaining yields. For example:
- Rhodanine derivatives (e.g., 4a–4d) : Reactions with 2-thioxothiazolidine-4-one under microwaves (0.5–3 min) achieve ~51–94% yield, comparable to conventional heating but 10–20x faster .
- Thiohydantoin derivatives : Microwave-assisted synthesis in toluene-DMF mixtures reduces reaction time from hours to minutes .
Key parameters include solvent polarity, irradiation power (300–600 W), and temperature control to prevent decomposition .
Advanced: What strategies address regioselectivity in acylation reactions of the core scaffold?
Answer:
Regioselective acylation at the 2-position is achieved by:
- Catalyst selection : Using Lewis acids (e.g., AlCl3) to direct electrophilic substitution .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity at electron-rich positions .
- Substituent tuning : Electron-withdrawing groups (e.g., Cl at the 2-chlorophenyl group) deactivate competing sites .
Data Contradiction: How to resolve discrepancies in spectroscopic or analytical data?
Answer:
- Cross-validation : Combine NMR with IR, LC-MS, and high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
- X-ray crystallography : Resolves ambiguous NOE or coupling patterns in NMR (e.g., distinguishing 4H-furo vs. 4H-thieno isomers) .
- Replicate syntheses : Reproduce reactions under controlled conditions to rule out impurities or solvent artifacts .
Advanced: What methodologies evaluate the compound's biological activity (e.g., antimicrobial)?
Answer:
- Derivatization : Synthesize carboxhydrazides (e.g., via hydrazinolysis) or triazine derivatives (e.g., using triethyl orthoformate) to enhance bioavailability .
- Antimicrobial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via minimum inhibitory concentration (MIC) assays. Compound 150 (Scheme 41 in ) showed superior activity to 6-aminopenicillanic acid .
- Enzyme inhibition : Screen against carbonic anhydrase isoforms using fluorometric assays .
Advanced: How are computational methods integrated into reaction design?
Answer:
- DFT calculations : Predict regioselectivity in electrophilic substitutions by analyzing frontier molecular orbitals (FMOs) and charge distribution .
- Molecular docking : Guide derivatization by modeling interactions with target proteins (e.g., TGR5 agonists in ) .
Basic: What are the stability considerations for storage and handling?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation, especially for thioxothiazolidine derivatives .
- Moisture control : Use anhydrous Na2SO4 during synthesis and store with desiccants to avoid ester hydrolysis .
Advanced: How are chiral derivatives synthesized and characterized?
Answer:
- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in Pd-catalyzed couplings to introduce stereocenters .
- HPLC resolution : Use chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients to separate enantiomers .
Advanced: What are the challenges in scaling up synthesis for in vivo studies?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
